REACTION_CXSMILES
|
[C:1]1([OH:9])[CH:6]=[CH:5][C:4]([CH3:7])=[C:3]([CH3:8])[CH:2]=1.[N+:10]([O-])([OH:12])=[O:11].C(OCC)(=O)C>C(O)(=O)C>[CH3:8][C:3]1[C:2]([N+:10]([O-:12])=[O:11])=[C:1]([OH:9])[CH:6]=[CH:5][C:4]=1[CH3:7]
|
Name
|
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=C(C=C1)C)C)O
|
Name
|
|
Quantity
|
7.48 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature for two hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 20° C
|
Type
|
CUSTOM
|
Details
|
Then the mixture was reacted
|
Type
|
WASH
|
Details
|
the mixture was washed successively with water
|
Type
|
DISTILLATION
|
Details
|
an aqueous solution of sodium hydrogencarbonate, water and a brine, and then, ethyl acetate was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=C(C=CC1C)O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.69 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |